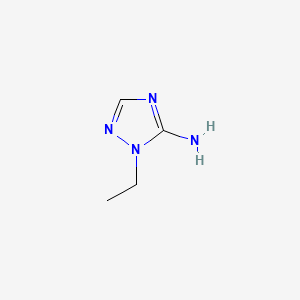

1-Ethyl-1H-1,2,4-triazol-5-amine

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a cornerstone in the field of heterocyclic chemistry, recognized for its widespread presence in compounds of significant scientific interest.

Historical Context and Evolution of 1,2,4-Triazole Chemistry

The journey of heterocyclic chemistry began in the early 19th century, with the first isolation of a heterocyclic compound, alloxan, in 1818. scispace.com However, it was in 1885 that the term "triazole" was first coined by Bladin to describe the five-membered ring system containing three nitrogen and two carbon atoms (C₂H₃N₃). nih.govnih.gov The chemistry of these compounds evolved steadily, with early synthesis methods such as the Pellizzari and Einhorn-Brunner reactions paving the way for the creation of various triazole derivatives. scispace.combohrium.com Over the last few decades, the development of more facile and convenient synthetic techniques has accelerated research, revealing the versatile utility of the triazole scaffold. nih.gov

Role of the 1,2,4-Triazole Moiety as a Versatile Molecular Scaffold

The 1,2,4-triazole nucleus is a highly valued structural motif in modern chemical research, primarily due to its diverse applications in medicinal chemistry, agrochemicals, and materials science. nih.govfrontiersin.orgrsc.org Its unique structure, which is metabolically stable, allows it to act as a pharmacophore, capable of forming hydrogen bonds with biological receptors. researchgate.net This has led to the incorporation of the 1,2,4-triazole moiety into a vast number of compounds with a broad spectrum of biological activities.

These activities include:

Antifungal bohrium.comfrontiersin.org

Antiviral frontiersin.orgfrontiersin.org

Anticancer frontiersin.orgfrontiersin.orgmdpi.com

Anticonvulsant frontiersin.orgfrontiersin.org

Anti-inflammatory bohrium.comfrontiersin.orgfrontiersin.org

Analgesic bohrium.com

Antitubercular frontiersin.orgnih.gov

Many commercially successful drugs, such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole, feature the 1,2,4-triazole core. frontiersin.orgresearchgate.netlifechemicals.com Beyond pharmaceuticals, these heterocycles are used as corrosion inhibitors, ionic liquids, and components in light-emitting polymers. rsc.orglifechemicals.com

Structural Framework of 1-Ethyl-1H-1,2,4-triazol-5-amine within the Broader Triazole Class

Triazoles are five-membered aromatic rings composed of two carbon and three nitrogen atoms. nih.gov They exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. nih.govnih.gov The 1,2,4-triazole isomer itself can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H form being more stable. nih.govbohrium.comresearchgate.net

The compound this compound belongs to this class of heterocycles. Its structure is defined by a 1,2,4-triazole ring substituted with an ethyl group at the nitrogen atom in position 1 (N1) and an amine group at the carbon atom in position 5 (C5). This specific arrangement of substituents on the stable triazole core dictates its chemical properties and reactivity.

| Property | Value | Source |

|---|---|---|

| CAS Number | 58661-94-2 | echemi.combldpharm.com |

| Molecular Formula | C₄H₈N₄ | echemi.combldpharm.com |

| Molecular Weight | 112.13 g/mol | echemi.com |

| InChI Key | SXRAEXLYRRHOSI-UHFFFAOYSA-N | echemi.com |

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily centered on its role as a key building block or intermediate in the synthesis of more complex molecules with potential pharmacological applications. The presence of a reactive primary amine group makes it a valuable precursor for creating a diverse library of derivatives.

The main objectives of research involving this compound include:

Synthesis of Novel Derivatives: Utilizing the amine functionality to introduce various substituents and build larger molecular architectures. Research has documented the synthesis of related structures like 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine and 1-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol. biosynth.comchemscene.com

Exploration of Biological Activity: Screening the newly synthesized derivatives for a range of biological activities. Given the established therapeutic potential of the 1,2,4-triazole scaffold, research aims to discover new compounds with enhanced or novel efficacy as antimicrobial, anticancer, or anti-inflammatory agents. nih.govmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how different structural modifications to the this compound core influence biological activity. These studies are crucial for optimizing lead compounds to develop more potent and selective therapeutic agents.

The compound itself is commercially available, facilitating its use in exploratory chemical synthesis and drug discovery programs. bldpharm.comsigmaaldrich.com Research efforts are therefore directed at leveraging this accessible starting material to develop new chemical entities that address ongoing therapeutic challenges.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRAEXLYRRHOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207362 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58661-94-2 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1h 1,2,4 Triazol 5 Amine and Its Precursors

Advanced Synthetic Strategies for 1-Ethyl-1H-1,2,4-triazol-5-amine

Regioselective Synthesis and Control

The synthesis of N-substituted 1,2,4-triazoles, such as this compound, presents a significant challenge in regioselectivity. The 1,2,4-triazole (B32235) ring possesses three nitrogen atoms (N1, N2, and N4), all of which are potential sites for alkylation. Achieving selective substitution at the N1 position is crucial for the synthesis of the target compound and requires careful control over reaction conditions and substrate design.

The outcome of alkylation is influenced by both steric and electronic factors. nih.gov Research has shown that in unsymmetrically substituted triazoles, alkylation tends to occur at the nitrogen atom adjacent to the most electron-donating group. nih.gov This principle of stereoelectronic control is fundamental in directing the ethyl group to the desired N1 position. The rearrangement of 4-alkyl-4H-1,2,4-triazoles to 1-alkyl-1H-1,2,4-triazoles can also be a regioselective process, lending support to mechanisms involving consecutive nucleophilic displacement steps. nih.gov

Modern synthetic strategies employ various catalysts to master regioselectivity. For instance, catalyst-controlled [3+2] cycloaddition reactions have been developed where different metal catalysts can direct the reaction to form specific isomers. While silver(I) catalysis might favor the formation of 1,3-disubstituted 1,2,4-triazoles, copper(II) catalysis can selectively produce the 1,5-disubstituted isomers. isres.org Furthermore, copper-catalyzed C-H arylation methods have been developed for the regioselective functionalization of the triazole ring, demonstrating the importance of catalyst systems in controlling reaction outcomes. researchgate.net For large-scale synthesis, overcoming poor regioselectivity in direct alkylation is critical, leading to the development of multi-step routes that build the ring with the substituent already in place, thereby avoiding isomeric mixtures. thieme-connect.com

Precursor Design and Preparation for this compound Synthesis

The construction of the this compound molecule relies on the strategic synthesis of key precursors that will ultimately form the heterocyclic core and incorporate the required functional groups.

Synthesis of Substituted Hydrazides and Thiosemicarbazides

Substituted thiosemicarbazides are highly versatile intermediates for synthesizing 1,2,4-triazole derivatives. researchgate.net The general preparation involves a two-step process. First, a carboxylic acid is converted into its corresponding acid hydrazide (or carbohydrazide). This is often achieved by reacting an ester with hydrazine (B178648) hydrate. scispace.com

The second step is the reaction of the acid hydrazide with an appropriate isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide (B42300). lew.ronih.gov For instance, reacting a hydrazide with an isothiocyanate in a solvent like ethanol (B145695), often under reflux, facilitates the nucleophilic addition of the hydrazide to the isothiocyanate. lew.robrieflands.com These thiosemicarbazide intermediates can then be cyclized to form the 1,2,4-triazole ring. The cyclization is typically induced under basic conditions, for example, by refluxing in an aqueous sodium hydroxide (B78521) solution, which leads to the formation of 1,2,4-triazole-3-thiols. researchgate.netbrieflands.comjrespharm.com The choice of substituents on the initial hydrazide and isothiocyanate determines the final substitution pattern on the triazole ring.

| Hydrazide Precursor | Isothiocyanate | Solvent | Condition | Reference |

|---|---|---|---|---|

| Isomeric Pyridine Carboxylic Acid Hydrazides | Allyl Isothiocyanate | Not Specified | Standard Reaction | brieflands.com |

| Substituted Hydrazides | Alkyl/Aryl Isothiocyanates | Ethanol | Reflux | jrespharm.com |

| p-Arylsulfonylbenzoic Acid Hydrazides | β-phenylethyl-, cyclohexyl-, or n-butyl-isothiocyanate | Ethanol | Boiling | lew.ro |

| 3-Chlorobenzoic Acid Hydrazide | Various Aryl Isothiocyanates | Not Specified | Good Yield | nih.gov |

Utilization of Aminoguanidine (B1677879) Hydrochloride in Triazole Synthesis

Aminoguanidine and its salts, such as aminoguanidine hydrochloride or bicarbonate, are fundamental building blocks for the synthesis of 3-amino-1,2,4-triazoles. mdpi.comgoogle.com A common and direct method involves the reaction of an aminoguanidine salt with a carboxylic acid or its derivative. mdpi.comgoogle.com For example, reacting aminoguanidine bicarbonate with formic acid leads to the formation of aminoguanidine formate, which upon heating, cyclizes to produce 3-amino-1H-1,2,4-triazole. google.comorgsyn.org

The reaction mechanism is believed to proceed through the formation of a guanyl hydrazide intermediate. mdpi.com This step is acid-catalyzed and reversible, making the reaction conditions critical for a successful synthesis. mdpi.com Once the 3-amino-1H-1,2,4-triazole core is formed, the ethyl group can be introduced in a subsequent N-alkylation step. However, as previously discussed, direct alkylation can lead to a mixture of isomers, necessitating regioselective control or purification to isolate the desired 1-ethyl product.

Formation of Imidate Intermediates

The use of imidate intermediates offers a powerful strategy for constructing the 1,2,4-triazole ring with predefined regiochemistry. An imidate, such as a methylacetimidate, can react with a hydrazine salt in a condensation reaction. thieme-connect.com The resulting product can then be cyclized with another reagent, like triethyl orthoformate, to yield the desired substituted triazole. thieme-connect.com This approach was successfully used in a scalable synthesis of an alkylated 1,2,4-triazole building block, avoiding the regioselectivity issues of direct alkylation. thieme-connect.com

In the context of synthesizing this compound, one could envision a strategy starting with an N-ethyl imidate. Reacting an N-ethyl imidate with aminoguanidine would directly introduce the N1-ethyl group during the ring-forming cyclization step. This circumvents the need for a separate, often non-selective, alkylation step after the triazole ring has been formed, providing a more direct and controlled route to the final product. The formation of imidates from nitriles is a standard transformation, and their subsequent reaction with nucleophiles like hydrazines is a key step in the synthesis of various nitrogen-containing heterocycles. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The final stage of any synthetic process involves the purification of the crude product to remove unreacted starting materials, reagents, and byproducts. For this compound and related triazole derivatives, several standard laboratory techniques are employed.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and ethanol-ether mixtures are frequently cited for the recrystallization of triazole derivatives. jrespharm.comorgsyn.orgorgsyn.org

Washing and Extraction procedures are used to remove impurities. For products synthesized under acidic or basic conditions, washing the crude product with water until the filtrate is neutral can remove residual acids or bases. jrespharm.com

Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase used for the purification of triazole-containing compounds, with eluent systems such as chloroform-methanol mixtures. researchgate.net

Salt Formation is another useful technique for purification and handling. Since this compound is a basic compound, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. orgsyn.org This can aid in purification, as the salt may have different solubility properties and may be more crystalline than the free base. The compound is indeed often supplied as its hydrochloride salt. sigmaaldrich.comsigmaaldrich.com

| Technique | Details | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Recrystallization | Purification of crude solid product. | Ethanol, Ethanol/Ether | jrespharm.com, orgsyn.org, orgsyn.org |

| Washing | Removal of acidic/basic impurities. | Distilled Water | jrespharm.com |

| Column Chromatography | Separation of complex mixtures. | Silica Gel (stationary phase), Chloroform/Methanol (eluent) | researchgate.net |

| Salt Formation | Isolation and purification as a hydrochloride salt. | Concentrated Hydrochloric Acid | orgsyn.org |

Chemical Reactivity and Transformation of 1 Ethyl 1h 1,2,4 Triazol 5 Amine

Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is a π-excessive aromatic system, meaning it has a high electron density. However, the presence of three electronegative nitrogen atoms makes the carbon atoms in the ring electron-deficient. chemicalbook.com Consequently, electrophilic substitution reactions typically occur at the nitrogen atoms rather than the carbon atoms. chemicalbook.com The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl to form a triazolium chloride. chemicalbook.com

Due to the high electron density at the nitrogen atoms, 1H-1,2,4-triazoles can be easily metalated using reagents such as sodium hydroxide (B78521), silver nitrate, and copper nitrate, leading to the formation of the corresponding organometallic compounds. chemicalbook.com

Nucleophilic Reactions Involving the Amino Group

The exocyclic amino group at the C5 position of 1-Ethyl-1H-1,2,4-triazol-5-amine is a key site for nucleophilic reactions. This amino group can readily participate in reactions such as acylation and the formation of Schiff bases. The nucleophilicity of the amino group allows it to react with a variety of electrophiles.

For instance, the amino group can attack the carbon of a carbonyl group, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to many of the derivatization strategies for this compound. The nucleophilic character of the amino group is also central to its use in the synthesis of more complex heterocyclic systems.

In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the reaction pathway is dependent on the nucleophilicity of the amine used. rsc.orgrsc.org For aliphatic amines, a pathway involving the nucleophilic opening of a succinimide (B58015) ring followed by recyclization to form the triazole ring is successful. rsc.orgrsc.org However, this method is not effective for less nucleophilic aromatic amines, necessitating an alternative synthetic route. rsc.orgrsc.org

Alkylation and Acylation Processes of the Triazole Core

Alkylation of the 1,2,4-triazole ring can be regioselective depending on the reaction conditions. For the parent 1H-1,2,4-triazole, alkylation with sodium ethoxide in ethanol (B145695) as a base leads to preferential substitution at the N1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com Alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) also favors the N1-substituted product. chemicalbook.com The use of a phase-transfer catalyst like n-Bu4NBr with dibromomethane (B42720) in aqueous NaOH and DCM can produce bis(1,2,4-triazol-1-yl)methane. chemicalbook.com

Acylation reactions can be complicated by the presence of annular tautomerism in 1,2,4-triazol-5-amines, which could theoretically lead to four different acylation products. nih.gov Three of these would result from acylation at the N1, N2, or N4 positions of the triazole ring, while the fourth would come from the acylation of the exocyclic amino group. nih.gov The synthesis of amide-functionalized 1,2,4-triazol-5-amines often requires carefully developed methods to achieve the desired regioselectivity. nih.gov

| Reagent | Conditions | Product(s) | Reference |

| Sodium ethoxide in ethanol | Base | N1-alkylated 1,2,4-triazole | chemicalbook.com |

| Aqueous NaOH, methyl sulfate | Alkylating agent | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| Ethyl chloroacetate, sodium methoxide | Alkylating agent | N1-substituted product | chemicalbook.com |

| Dibromomethane, aq. NaOH, n-Bu4NBr | Phase-transfer catalysis | bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The 1,2,4-triazole core, including derivatives like this compound, can participate in cycloaddition reactions to form fused heterocyclic systems. These reactions are valuable for constructing complex molecular architectures. A common approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component.

For example, 1,3-dipolar cycloadditions are a powerful tool for synthesizing 1,2,4-triazole derivatives. Nitrilimines, generated in situ from hydrazonoyl hydrochlorides, can react with carbodiimides to yield 5-amino-1,2,4-triazoles. researchgate.net Similarly, the reaction of azinium-N-imines with nitriles, often catalyzed by copper, can produce various 1,2,4-triazolo derivatives. researchgate.net These reactions can sometimes be carried out under solvent-free mechanochemical conditions. researchgate.net The formation of 3-(phenylazo)-1,2,4-triazoles has been achieved through the reaction of primary amines with a 5-chloro-2,3-diphenyltetrazolium salt, proceeding through a mesoionic intermediate. beilstein-journals.org

Derivatization via Condensation Reactions (e.g., Schiff Base Formation)

The amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govjmchemsci.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-N=CH-) group.

The synthesis of Schiff bases from aminotriazoles and various aromatic aldehydes can be efficiently achieved, sometimes with the aid of ultrasound irradiation, leading to high yields in short reaction times. nih.gov These reactions are often carried out by refluxing an equimolar mixture of the aminotriazole and the aldehyde in a solvent like methanol. nih.gov The resulting Schiff bases can be isolated as solid products and recrystallized. nih.gov The formation of these derivatives is a common strategy to explore the biological potential of the 1,2,4-triazole scaffold. nepjol.info

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| Amino-1,2,4-triazole | Aromatic aldehyde | Schiff base | Methanol, reflux | nih.gov |

| 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Isatin derivative | Schiff base | Glacial acetic acid (catalyst) | nih.gov |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehyde | Schiff base | Condensation | nepjol.info |

Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-Ethyl-1H-1,2,4-triazol-5-amine, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group, the triazole ring proton, and the amine group protons. The ethyl group attached to the nitrogen at position 1 (N-1) characteristically presents as a quartet and a triplet. The quartet arises from the methylene (B1212753) protons (-CH₂-), which are split by the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, split by the neighboring methylene protons.

The single proton attached to the carbon at position 5 (C-5) of the triazole ring typically appears as a sharp singlet in the downfield region of the spectrum. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of this peak can be variable and is influenced by factors such as solvent, concentration, and temperature due to proton exchange.

Based on data from analogous substituted 1,2,4-triazoles, the predicted chemical shifts (δ) are summarized in the table below. rsc.orgnih.govacs.org

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Triazole-CH | ~7.5 - 8.0 | Singlet (s) | N/A | 1H |

| Amine-NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | N/A | 2H |

| Ethyl-CH₂ | ~3.8 - 4.2 | Quartet (q) | ~7.3 Hz | 2H |

| Ethyl-CH₃ | ~1.2 - 1.5 | Triplet (t) | ~7.3 Hz | 3H |

Note: Data are predicted values based on spectroscopic analysis of structurally related 1,2,4-triazole (B32235) derivatives.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, four distinct signals are anticipated, corresponding to the two carbons of the triazole ring and the two carbons of the N-ethyl substituent.

The chemical shifts of the triazole ring carbons (C-3 and C-5) are typically found in the downfield region (δ > 140 ppm), which is characteristic of carbons in heteroaromatic systems. rsc.orgmdpi.com The carbon of the ethyl group's methylene unit (-CH₂-), being directly attached to a nitrogen atom, will appear further downfield than the terminal methyl (-CH₃) carbon.

| Carbon Atom | Predicted δ (ppm) |

| Triazole C-5 | ~155 - 160 |

| Triazole C-3 | ~145 - 150 |

| Ethyl-CH₂ | ~40 - 45 |

| Ethyl-CH₃ | ~14 - 18 |

Note: Data are predicted values based on spectroscopic analysis of structurally related 1,2,4-triazole derivatives. chemicalbook.com

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate between the carbon signals. It would show the CH₃ and CH carbons as positive signals, while the CH₂ carbon would appear as a negative signal. Quaternary carbons (like C-5, which is attached to the amine group) would be absent. This technique would definitively confirm the assignments for the ethyl group carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the quartet of the methylene protons and the triplet of the methyl protons, confirming their scalar coupling and establishing the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the triazole CH proton signal and the C-3 carbon signal, the methylene proton quartet and the -CH₂- carbon signal, and the methyl proton triplet and the -CH₃- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the methylene protons (-CH₂-) of the ethyl group and the two triazole ring carbons (C-3 and C-5). This observation is definitive proof that the ethyl group is attached to the N-1 position of the triazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups and analyzing the molecular vibrational modes of this compound.

The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. For this compound, the key expected vibrational frequencies are associated with the N-H bonds of the amine group, the C-H bonds of the ethyl group and triazole ring, and the C=N and C-N bonds within the heteroaromatic ring. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3150 - 3050 | C-H Stretching | Triazole Ring |

| 2980 - 2850 | C-H Asymmetric & Symmetric Stretching | Ethyl Group (-CH₂-, -CH₃) |

| 1680 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretching | Triazole Ring |

| 1370 - 1250 | C-N Stretching | Triazole Ring |

Note: Data are predicted values based on spectroscopic analysis of structurally related aminotriazole compounds. ijrpc.com

The presence of strong, often broad, bands in the 3400-3200 cm⁻¹ region is a clear indicator of the primary amine. The stretching vibrations of the triazole ring provide a fingerprint region that confirms the presence of the heterocyclic core. researchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. The Raman spectrum is useful for characterizing the skeletal vibrations of the triazole ring. While specific experimental data for this compound is not widely available, analysis of related triazole compounds allows for the prediction of key spectral features. researchgate.netias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The National Institute of Standards and Technology (NIST) reports the molecular weight of this compound to be 112.1331 g/mol nist.gov. While specific experimental data for advanced techniques such as ESI-MS, HRMS, and FAB-MS for this exact compound are not widely published, the principles of these methods and expected outcomes can be described based on studies of similar 1,2,4-triazole derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In ESI-MS, the compound would typically be detected as a protonated molecule, [M+H]⁺. Given the molecular formula C₄H₈N₄, the expected mass-to-charge ratio (m/z) for the protonated species would be approximately 113.0822.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation of the parent ion. For 1,2,4-triazole derivatives, fragmentation patterns often involve the cleavage of the triazole ring and loss of neutral molecules. Studies on similar heterocyclic compounds show that fragmentation pathways can be complex, sometimes involving rearrangements nih.gov. The fragmentation of the ethyl group and the loss of the amino group would also be anticipated fragmentation pathways, providing key information for confirming the compound's structure researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. For this compound (C₄H₈N₄), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of the protonated molecule [C₄H₉N₄]⁺ is 113.08218. HRMS analysis would be expected to yield a mass measurement very close to this value, typically within a few parts per million (ppm), thus confirming the elemental formula and lending strong support to the compound's identity. This technique is especially valuable for distinguishing between isomers.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique, though it has largely been superseded by ESI. In FAB-MS, the sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. This process generates protonated molecules [M+H]⁺ and sometimes matrix-adduct ions. For this compound, FAB-MS would be expected to produce a clear molecular ion peak at m/z 113, confirming its molecular weight. The technique is also capable of providing fragmentation data for structural analysis, similar to ESI-MS/MS.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related 1,2,4-triazole structures allows for a detailed discussion of the information this technique would provide.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Single crystal X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. The 1,2,4-triazole ring itself is known to be essentially planar researchgate.net.

Based on crystallographic data from similar substituted 1,2,4-triazoles, the bond lengths within the triazole ring would be intermediate between single and double bonds, indicative of aromatic character. For example, N-N bond lengths in related triazole rings are reported to be in the range of 1.395 Å to 1.411 Å researchgate.net. The C-N bond distances within the ring are also well-defined. The analysis would also detail the geometry of the ethyl substituent and the exocyclic amino group, including the C-N bond length to the ring and the conformation of the ethyl chain.

Table 1: Representative Bond Lengths and Angles for a Substituted 1,2,4-Triazole Ring (Illustrative) Note: This data is from a related compound and is for illustrative purposes only.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.395 | C5-N1-N2 | 105.0 |

| N2-C3 | 1.320 | N1-N2-C3 | 112.0 |

| C3-N4 | 1.360 | N2-C3-N4 | 108.0 |

| N4-C5 | 1.350 | C3-N4-C5 | 107.0 |

| C5-N1 | 1.330 | N4-C5-N1 | 108.0 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of crystal packing reveals how molecules are arranged in the solid state, governed by intermolecular forces. For this compound, the primary amino group (-NH₂) and the nitrogen atoms of the triazole ring are capable of acting as hydrogen bond donors and acceptors, respectively. Therefore, extensive intermolecular hydrogen bonding would be expected to be a dominant feature of its crystal structure, likely forming chains, sheets, or more complex three-dimensional networks nih.govnih.gov.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, typically corresponding to hydrogen bonds nih.gov.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For this compound, with the confirmed molecular formula of C₄H₈N₄, elemental analysis serves as a critical checkpoint for its stoichiometric purity.

The theoretical elemental composition of this compound has been calculated based on its molecular formula and the atomic masses of its constituent elements: carbon (C), hydrogen (H), and nitrogen (N). These theoretical values provide a benchmark against which experimentally determined data can be compared to ascertain the purity and confirm the identity of the compound.

Detailed research findings from scholarly sources containing the experimental elemental analysis data for this compound were not available in the provided search results. Therefore, the subsequent data table presents the calculated theoretical percentages for carbon, hydrogen, and nitrogen. The absence of experimental values in this context highlights a gap in the publicly available analytical data for this specific compound.

The comparison between theoretical and experimental values is a standard practice in chemical characterization. A close correlation, typically within ±0.4%, is generally accepted as confirmation of the compound's elemental composition and purity.

Data Table: Elemental Composition of this compound

| Element | Chemical Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 42.84 | Not Available |

| Hydrogen | H | 7.19 | Not Available |

| Nitrogen | N | 49.97 | Not Available |

Computational and Theoretical Investigations of 1 Ethyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-ethyl-1H-1,2,4-triazol-5-amine. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecular systems with high accuracy and relatively low computational cost. isres.orgresearchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations, particularly using the B3LYP hybrid functional, are employed to determine optimized molecular geometry, electronic structure, and various chemical reactivity descriptors. isres.orgnih.gov

Key applications and findings from studies on analogous compounds include:

Optimized Geometry: DFT is used to find the lowest energy structure by calculating bond lengths, bond angles, and dihedral angles. For instance, a study on a related triazole derivative compared the DFT-optimized geometry with experimental X-ray diffraction data, finding a high degree of correlation. researchgate.net

Electronic Properties: DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr For many triazole derivatives, this energy gap is calculated to understand their potential as inhibitors or in material science applications. isres.org

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In amino-triazoles, the MEP typically shows negative potential around the nitrogen atoms of the triazole ring and a positive potential near the amino group hydrogens, indicating their respective reactivity. researchgate.net

A theoretical study on various 3-substituted-4-amino-1,2,4-triazole-5-one compounds used DFT to calculate parameters like hardness, softness, and electronegativity, which are derived from HOMO and LUMO energies. isres.org

Table 1: Representative Electronic Properties Calculated by DFT for a Generic 1,2,4-Triazole Derivative This table is illustrative and based on typical values found for analogous compounds.

| Calculated Property | Typical Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 6.0 eV | Indicator of chemical stability |

| Dipole Moment (μ) | 2.0 to 5.0 D | Measures molecular polarity |

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational level of theory for molecular orbital calculations. While generally considered less accurate than modern DFT methods because it does not fully account for electron correlation, it remains a valuable tool, often used as a baseline for comparison. rsc.org

In the study of 1,2,4-triazole derivatives, HF calculations are often performed alongside DFT to:

Compare Geometric Parameters: Researchers have compared geometric parameters calculated by both HF and DFT (B3LYP) methods against experimental data, often concluding that DFT results show better agreement. rsc.org

Calculate Spectroscopic Data: The HF method, in conjunction with techniques like the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts, although DFT-GIAO is generally more accurate. ufv.br

For a compound like 3-ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, both HF and DFT methods were used to investigate its molecular structure and properties, with the results indicating good agreement between theoretical and experimental data. rsc.org

The choice of basis set is crucial in quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Pople-style basis sets: Sets like 6-31G(d) and 6-311G(d,p) are very common for calculations on organic molecules, including triazoles. rsc.orgtandfonline.com The addition of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing systems with lone pairs and for calculating properties like vibrational frequencies and hydrogen bonding. dergipark.org.trufv.br For example, the B3LYP/6-311++G(d,p) level of theory has been successfully used to study the tautomeric behavior of 1,2,4-triazole derivatives. researchgate.net

Correlation-consistent basis sets: Sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) are also employed, offering a systematic way to improve accuracy by increasing the size of the basis set. researchgate.net

def2 basis sets: The def2-SVP basis set has been used in conjunction with the B3LYP functional for DFT calculations on complex triazole derivatives, providing a good balance of accuracy and efficiency. nih.gov

Higher-level basis sets provide more accurate results but significantly increase the computation time. The choice depends on the specific property being investigated and the available computational resources. For initial geometry optimizations, a smaller basis set like 6-31G(d) might be used, followed by more refined calculations with a larger basis set like 6-311++G(d,p) for final energy and property calculations. tandfonline.com

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond static electronic structure calculations to explore the dynamic behavior and conformational landscape of molecules.

For this compound, a key computational task is to determine its most stable three-dimensional structure. This involves two main considerations: the rotation around single bonds (conformers) and the position of labile protons (tautomers).

Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms depending on which nitrogen atom in the ring is protonated. Computational studies on related compounds like 3-amino-5-nitro-1,2,4-triazole have shown that different levels of theory (HF vs. DFT or MP2) can sometimes predict different most stable tautomers in the gas phase. acs.org Theoretical modeling is used to calculate the relative energies of all possible tautomers to identify the most stable form, which is crucial for understanding its chemical reactivity and biological interactions. researchgate.net

Conformational Analysis: The orientation of the ethyl group relative to the triazole ring must be considered. While the rotation barrier around the N-C bond of the ethyl group is likely low, computational scans of the potential energy surface can identify the minimum energy conformer. For a similar compound, 3-methyl-1H-1,2,4-triazole-5-amine, theoretical calculations were used to investigate possible tautomeric conformations in solution. ufv.br

Energy minimization calculations, performed using methods like DFT, are used to relax the geometry of each potential conformer and tautomer to its nearest local energy minimum. By comparing the final energies, the global minimum and the relative populations of other low-energy isomers can be determined.

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is the standard for calculating NMR isotropic shielding tensors. tandfonline.com These are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on 3-methyl-1H-1,2,4-triazole-5-amine have demonstrated that theoretical calculations of ¹³C chemical shifts can successfully identify the most probable tautomeric structure in solution by comparing calculated values with experimental data. ufv.br

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration and can be directly compared to experimental Infrared (IR) and Raman spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For example, calculations on 3-amino-5-nitro-1,2,4-triazole provided predicted IR spectra for all its tautomers, aiding in their identification. acs.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for an Analogous Amino-Triazole This table is a hypothetical representation to illustrate the application. Data is based on findings for analogous compounds like 3-methyl-1H-1,2,4-triazole-5-amine.

| Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹³C Shift (C5-NH₂) | 158.5 ppm | 157.8 ppm |

| ¹³C Shift (C3) | 149.0 ppm | 148.2 ppm |

| ¹H Shift (NH₂) | 5.9 ppm | 5.8 ppm |

| IR Freq. (N-H stretch) | 3450 cm⁻¹ (scaled) | 3440 cm⁻¹ |

| IR Freq. (C=N stretch) | 1645 cm⁻¹ (scaled) | 1635 cm⁻¹ |

Investigation of Tautomerism and Isomerism in the 1,2,4-Triazole System

The 1,2,4-triazole ring is a dynamic scaffold prone to tautomerism, a phenomenon critical to understanding its chemical behavior and biological interactions. rsc.org Computational studies, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, have been instrumental in elucidating the tautomeric preferences of this heterocyclic system. nih.govrsc.org

Annular prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. rsc.orgnih.gov This results in different tautomeric forms, which can significantly influence the compound's properties. rsc.org For substituted 1,2,4-triazoles, three primary tautomers are often considered: the 1H, 2H, and 4H forms. nih.govtubitak.gov.tr

Theoretical calculations have shown that the relative stability of these tautomers is influenced by factors such as the nature and position of substituents, as well as the surrounding environment (gas phase vs. solvent). acs.orgmdpi.com For instance, in the gas phase, the 1H-tautomer of 1,2,4-triazole is generally favored over the 4H-tautomer. mdpi.com However, in polar solvents, the equilibrium can shift. acs.org Some studies have indicated a low percentage of the 2H-tautomer may exist in strongly polar solvents. mdpi.com

In the solid state, X-ray crystallography has confirmed the existence of specific tautomers. For example, in a study of 3,5-dichloro-1,2,4-triazole, the 1H-tautomer was identified. mdpi.com Similarly, crystallographic analysis of a derivative of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide revealed the hydrogen atom to be located on the N1 atom of the 5-amino form. rsc.org The study of tautomerism is crucial as the interchange of protons is key to elucidating reaction mechanisms. tubitak.gov.tr

Computational methods, particularly Density Functional Theory (DFT), are employed to map the energetic landscape of 1,2,4-triazole tautomers and understand the dynamics of their equilibrium. tubitak.gov.trphyschemres.org These calculations can determine the relative electronic energies and thermodynamic stabilities of the different tautomeric forms. scispace.com

Studies on various 1,2,4-triazole derivatives have revealed that the 4H-1,2,4-triazole form can be favored over the 1H-1,2,4-triazole form in certain substituted systems. tubitak.gov.tr The energy difference between tautomers dictates their relative populations at equilibrium. For example, quantum-chemical calculations for 1,2,4-triazole itself suggest the 1H(2H)-tautomer is more stable than the 4H-tautomer by approximately 7 kcal/mol in the gas phase. mdpi.com

The solvent environment plays a significant role in the energetic landscape. acs.orgphyschemres.org Polarizable continuum models (PCM) are often used to simulate the effects of solvents like water and dimethylformamide. physchemres.orgscispace.com These models have shown that while the relative stability of tautomers might be maintained, the thermodynamic feasibility of tautomerism can decrease in a solution compared to the gas phase. scispace.com The energy barriers for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. scispace.comresearchgate.net

Table 1: Calculated Relative Energies of 1,2,4-Triazole Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Ab Initio) mdpi.com |

|---|---|

| 1H(2H)-1,2,4-triazole | 0.0 |

| 4H-1,2,4-triazole | ~7 |

Reactivity and Mechanism Studies via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the reactivity of 1,2,4-triazoles and elucidating the mechanisms of their reactions. zsmu.edu.uaresearchgate.net

By modeling reaction pathways, computational methods can identify and characterize transition states, which are crucial for understanding reaction kinetics and mechanisms. researchgate.netresearchgate.net The energy of the transition state determines the activation energy of a reaction. zsmu.edu.ua For instance, in the study of the tautomerization of a 5-methyl-3-methylthio-1,2,4-triazole, the transition states for the two-step proton transfer were calculated to be significantly higher in energy than the initial tautomer. scispace.com

Computational studies have also been used to investigate the selectivity of reactions, such as the alkylation of amino-1,2,4-triazoles. acs.org By calculating the transition state energies for reactions at different nitrogen atoms, researchers can predict the most likely site of reaction. acs.org These theoretical predictions can then be correlated with experimental outcomes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.netimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Computational methods like DFT can accurately calculate the HOMO and LUMO energies for different tautomers and derivatives of 1,2,4-triazole, providing insights into their relative reactivity. researchgate.netufms.br For example, a study on 1,2,4-triazole-3-thiol derivatives showed that the thione tautomer had a higher reactivity compared to the thiol tautomers, which was correlated with its smaller HOMO-LUMO gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (eV) for a 1,2,4-Triazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and based on typical ranges found in computational studies of similar compounds. Actual values for this compound would require specific calculations.

Beyond FMO analysis, a range of quantum chemical parameters can be calculated to predict the reactivity of molecules like this compound. researchgate.netresearchgate.net These parameters provide a more quantitative measure of different aspects of reactivity.

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netresearchgate.net

Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. researchgate.net

Electrophilicity Index (ω) : This index quantifies the electrophilic character of a molecule. It is a function of electronegativity and chemical hardness. researchgate.netresearchgate.net

These parameters have been successfully used to compare the reactivity of different 1,2,4-triazole tautomers and derivatives. researchgate.net For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. researchgate.net

Table 3: Calculated Quantum Chemical Reactivity Descriptors for a 1,2,4-Triazole Derivative

| Parameter | Definition | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (σ) | 1 / η | 0.38 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV |

Note: The values in this table are illustrative and derived from the example HOMO/LUMO energies in Table 2. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and development. For the class of 1,2,4-triazole derivatives, including this compound, these methods provide a systematic framework for understanding how chemical structure relates to biological activity. This understanding is then leveraged to design novel analogs with potentially enhanced or more specific activities.

Research Findings from QSAR Studies

QSAR studies on 1,2,4-triazole derivatives have been instrumental in identifying the key structural features that govern their biological effects, such as antimicrobial and anticancer activities. nih.govkashanu.ac.ir These studies mathematically correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.

One common approach is the use of three-dimensional QSAR (3D-QSAR). For instance, a study on substituted 1,2,4-triazole derivatives as potential anticancer agents employed the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. researchgate.net This analysis generated a model that linked the compounds' structural features to their anticancer activity. nih.govresearchgate.net The model highlighted the significant role of steric and electrostatic fields, suggesting that the size, shape, and electronic distribution around the triazole scaffold are critical for activity. nih.govresearchgate.net The statistical robustness of such models is crucial and is often validated through internal and external validation methods. nih.govresearchgate.net

Another investigation focused on the antimicrobial properties of 1,2,4-triazole derivatives utilized multiple linear regression (MLR) to build its QSAR models. kashanu.ac.ir This study analyzed a diverse set of molecular descriptors, including constitutional descriptors, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors. The resulting models showed strong correlation coefficients, indicating a reliable relationship between the calculated descriptors and the observed antimicrobial activity. kashanu.ac.ir

Further research on N¹-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles against Bacillus subtilis has also contributed to the understanding of structure-activity relationships. mdpi.com This work demonstrated the importance of parameters like lipophilicity (logP), molar refractivity (MR), and Hammett electronic parameter (σ) in determining antimicrobial potency. mdpi.com

The predictive power of QSAR models allows for the virtual screening of large libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates. mdpi.com This significantly accelerates the drug discovery process.

Interactive Data Tables from QSAR Research

The following tables summarize key statistical data from representative QSAR studies on 1,2,4-triazole derivatives, illustrating the predictive capacity of the generated models.

Table 1: Statistical Results of a 3D-QSAR Model for Anticancer Activity of 1,2,4-Triazole Derivatives. nih.govresearchgate.net

| Parameter | Value | Description |

| r² | 0.8713 | Squared correlation coefficient, indicating a strong relationship between descriptors and biological activity. |

| q² | 0.7445 | Internal predictivity (cross-validated correlation coefficient), showing good model robustness. |

| pred_r² | 0.8109 | External predictivity, demonstrating the model's ability to predict the activity of new compounds. |

| pred_r²se | 0.1255 | The smallest error term for the predictive correlation coefficient. |

Table 2: Correlation Coefficients from a QSAR Study on Antimicrobial 1,2,4-Triazole Derivatives. kashanu.ac.ir

| Descriptor Class Used in Model | Correlation Coefficient (r) |

| Model 1 (various descriptors) | 0.900 |

| Model 2 (various descriptors) | 0.896 |

| Model 3 (various descriptors) | 0.901 |

Table 3: Key Descriptors and Correlations from a QSAR Study on Antimicrobial Activity against B. subtilis. mdpi.com

| Correlation Type | Parameters | Correlation Coefficient (R) |

| Bivariate | logP and R | 0.9679 |

| Bivariate | π, logP, and σ | 0.91-0.96 |

| Linear Regression | Molar Refractivity (MR) | 0.9274 |

| Parabolic Correlation | Molar Refractivity (MR) | R² = 0.9439 |

Cheminformatics in Analog Design

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. In the context of designing analogs of this compound, cheminformatics approaches are invaluable. Techniques such as molecular docking are frequently used to visualize and predict how newly designed molecules might bind to a specific biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net

For example, studies have used molecular docking to investigate the interactions of novel 1,2,4-triazole derivatives with the active sites of enzymes like tyrosinase and aromatase. nih.govnih.gov These computational simulations can reveal crucial binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for biological activity. nih.gov This information guides chemists in modifying the lead structure to improve its binding affinity and selectivity.

The design process often involves creating a series of related compounds by systematically altering different parts of the parent molecule. nih.govresearchgate.net For instance, based on the insights from QSAR and docking studies, researchers might synthesize a series of 1,2,4-triazole derivatives with different substituents on the core ring or on attached side chains to explore the structure-activity landscape comprehensively. nih.gov The subsequent biological evaluation of these new compounds provides feedback to refine the computational models, creating a synergistic cycle of design, synthesis, and testing. nih.gov

Derivative Chemistry of 1 Ethyl 1h 1,2,4 Triazol 5 Amine

Synthesis of Substituted 1-Ethyl-1H-1,2,4-triazol-5-amine Derivatives

The synthesis of derivatives from this compound is a key strategy for exploring its chemical space and developing new compounds with tailored properties. This involves a variety of chemical transformations that target specific sites on the molecule.

N-Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring of this compound contains nitrogen atoms that can be subjected to substitution reactions, leading to the formation of N-substituted derivatives. These reactions are crucial for modifying the electronic properties and steric profile of the parent molecule.

One common approach involves the reaction of the triazole with various electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. nih.govacs.org This reaction typically occurs at one of the ring nitrogen atoms, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituent on the triazole ring. The presence of annular tautomerism in 1,2,4-triazol-5-amines can lead to a mixture of acylated products, originating from substitution at the N1, N2, or N4 positions. nih.govacs.org

Another important N-substitution reaction is sulfonylation. The reaction of 3-amino-1H-1,2,4-triazoles with arylsulfonyl chlorides can yield N-sulfonylated derivatives. nih.govnih.gov These reactions have been utilized to synthesize libraries of compounds for biological screening. For example, a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine analogs have been prepared and investigated for their potential as antiviral agents. nih.govnih.gov

Table 1: Examples of N-Substitution Reactions on the Triazole Ring

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Acyl Chloride | N-Acylated triazole | nih.govacs.org |

| 3-Amino-1H-1,2,4-triazole | Arylsulfonyl Chloride | N-Sulfonylated triazole | nih.govnih.gov |

Functionalization of the Amino Group

The exocyclic amino group at the 5-position of the triazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups. This functionalization is often used to build more complex molecular architectures and to modulate the biological activity of the resulting compounds.

One of the most common transformations is the formation of amides through reaction with carboxylic acids, acyl chlorides, or anhydrides. nih.govacs.org These reactions are typically straightforward and can be used to introduce a variety of substituents. For instance, amide-functionalized 1,2,4-triazol-5-amines have been synthesized as potential inhibitors of blood coagulation factors. nih.govacs.org

The amino group can also participate in the formation of Schiff bases via condensation with aldehydes or ketones. This reaction provides a convenient route to a diverse range of imine-containing derivatives, which can serve as intermediates for further synthetic transformations or as final products with their own unique properties.

Furthermore, the amino group can be alkylated or arylated to introduce new substituents. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through various cross-coupling reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

Table 2: Examples of Amino Group Functionalization

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid/Acyl Chloride | N-Acylamino triazole | nih.govacs.org |

| 3-Amino-1,2,4-triazole | Aldehyde/Ketone | Schiff Base | nih.gov |

| 1,5-Diphenyl-3-amino-1,2,4-triazole | Methyl Iodide | N-Methylated amino triazole | rsc.org |

Derivatization of the Ethyl Moiety

While derivatization of the triazole ring and the amino group are more commonly explored, the ethyl group attached to the N1 position also presents opportunities for chemical modification. These modifications, though less frequent, can be used to fine-tune the lipophilicity and steric bulk of the molecule.

One potential approach is the introduction of functional groups onto the ethyl chain. This could be achieved through radical halogenation followed by nucleophilic substitution, although this might require specific reaction conditions to avoid side reactions on the triazole ring.

Another possibility is the modification of the ethyl group through oxidation reactions to introduce hydroxyl or carbonyl functionalities. These transformations would provide handles for further synthetic elaboration, allowing for the attachment of other molecular fragments.

While specific examples of derivatization of the ethyl moiety of this compound are not extensively documented in the provided search results, general principles of organic synthesis suggest that such modifications are feasible and could lead to the generation of novel analogs.

Formation of Hybrid and Fused Heterocyclic Systems Incorporating the 1-Ethyl-1,2,4-triazole (B97956) Scaffold

The 1-ethyl-1,2,4-triazole scaffold is a valuable building block for the construction of more complex hybrid and fused heterocyclic systems. rsc.orgekb.egontosight.airesearchgate.net These strategies involve the use of the inherent reactivity of the triazole ring and its substituents to form new rings, leading to molecules with diverse and often enhanced biological properties. nih.govresearchgate.net

A common approach involves the reaction of 3-amino-1,2,4-triazoles with bifunctional reagents. For example, condensation with β-dicarbonyl compounds can lead to the formation of triazolo[1,5-a]pyrimidines. researchgate.net Similarly, reaction with α-haloketones can yield triazolo[3,4-b]thiadiazines. scispace.com These reactions take advantage of the nucleophilicity of the amino group and one of the ring nitrogen atoms to form the new heterocyclic ring.

Another strategy involves the intramolecular cyclization of suitably functionalized 1-ethyl-1,2,4-triazole derivatives. For instance, a derivative with a reactive group on a side chain can be induced to cyclize onto the triazole ring, forming a fused system. This approach allows for the synthesis of a wide variety of polycyclic structures.

The formation of hybrid molecules, where the 1-ethyl-1,2,4-triazole moiety is linked to another heterocyclic system, is also a significant area of research. ekb.eg This can be achieved through the formation of a covalent bond between the two heterocyclic units, often via a linker. These hybrid compounds are designed to combine the properties of both heterocyclic systems, potentially leading to synergistic effects.

Table 3: Examples of Fused Heterocyclic Systems from 1,2,4-Triazoles

| Triazole Derivative | Reagent | Fused System | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | β-Dicarbonyl Compound | Triazolo[1,5-a]pyrimidine | researchgate.net |

| 4-Amino-3-mercapto-1,2,4-triazole | Phenacyl Bromide | Triazolo[3,4-b]thiadiazine | scispace.com |

| 2-Nitrophenyl azide | Diethyl oxalacetate | 1,2,3-Triazoloquinoxalin-4-one | nih.gov |

Structural Diversity and Library Generation of this compound Analogs

The generation of structural diversity and the construction of chemical libraries based on the this compound scaffold are crucial for the discovery of new lead compounds in drug discovery and materials science. ekb.egscispace.com The synthetic strategies discussed in the previous sections provide the tools to systematically modify the core structure and explore the resulting chemical space.

Combinatorial chemistry approaches can be employed to rapidly generate large numbers of derivatives. mdpi.com This involves the use of solid-phase synthesis or parallel synthesis techniques, where different building blocks are combined in a systematic manner to create a library of compounds. For example, a library of triazole-bridged flavonoid dimers has been synthesized using a modular strategy. mdpi.com

The structural diversity of the generated libraries can be further enhanced by employing a variety of synthetic reactions and by using a wide range of starting materials. This allows for the exploration of different substitution patterns and the introduction of a wide array of functional groups. The resulting libraries can then be screened for their biological activity or other properties of interest.

The design of these libraries is often guided by computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies. These methods can help to identify promising structural motifs and to prioritize the synthesis of compounds with a higher probability of possessing the desired properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine |

| 1,5-Diphenyl-3-amino-1,2,4-triazole |

| Triazolo[1,5-a]pyrimidine |

| Triazolo[3,4-b]thiadiazine |

| 1,2,3-Triazoloquinoxalin-4-one |

Advanced Research Applications of 1 Ethyl 1h 1,2,4 Triazol 5 Amine in Chemical Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

1-Ethyl-1H-1,2,4-triazol-5-amine serves as a crucial starting material for the construction of a wide array of complex molecular architectures. The presence of a primary amine group on the triazole ring provides a reactive site for further chemical modifications, enabling the synthesis of diverse and intricate molecules. This reactivity allows for its incorporation into larger molecular frameworks through various chemical reactions.

The versatility of the 1,2,4-triazole (B32235) scaffold is evident in its use as a building block for more elaborate heterocyclic systems. For instance, derivatives of this compound have been utilized in the synthesis of fused heterocyclic compounds such as mdpi.comresearchgate.nettriazolo[4,3-c]quinazolines. mdpi.com These reactions demonstrate the ability of the ethyl-triazole amine moiety to participate in cyclization reactions, leading to the formation of polycyclic aromatic systems.

Furthermore, the commercial availability of related structures like 2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol and the documented synthesis of compounds such as 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine underscore the utility of this chemical motif as a foundational component for creating larger, functionalized molecules. chemscene.comfluorochem.co.ukvulcanchem.com A notable synthetic application is the use of 1,2,4-triazole derivatives in "click chemistry," specifically in thiol-epoxy reactions to form vicinal amino alcohols, highlighting a specific and efficient pathway to complex structures. mdpi.com

The following table provides examples of complex molecules synthesized using 1,2,4-triazole amine derivatives as a starting point, illustrating the broad scope of its synthetic utility.

| Starting Material/Core Structure | Resulting Complex Molecule | Synthetic Approach |

| This compound derivative | mdpi.comresearchgate.netTriazolo[4,3-c]quinazoline | Cyclization Reaction |

| 1,2,4-Triazole derivative | Vicinal amino alcohol | Thiol-Epoxy Click Chemistry |

| This compound core | 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine | Heterocyclic coupling |

Ligand Design in Coordination Chemistry

Research has been conducted on the coordination behavior of structurally similar compounds, such as 4-amino-3-alkyl-1,2,4-triazole-5-thiones where the alkyl group can be an ethyl group. researchgate.net These studies provide insights into how the ethyl-substituted triazole core can coordinate with various first-row transition metals. The coordination can lead to the formation of diverse structures, from discrete mononuclear complexes to extended polymeric networks.

The functional properties of these coordination compounds are of particular interest. For example, cadmium(II) polymers constructed from 1H-1,2,4-triazole-3-thiol ligands have been shown to exhibit luminescent properties. acs.org This highlights the potential of using ligands like this compound to design and synthesize novel materials with interesting magnetic, optical, or catalytic properties.

The table below summarizes the coordination aspects of 1,2,4-triazole-based ligands.

| Ligand Type | Metal Ions | Key Features of Complexes |

| 4-Amino-3-ethyl-1,2,4-triazole-5-thione | First-row transition metals | Stable chelate formation |

| 1H-1,2,4-Triazole-3-thiol | Cadmium(II) | Luminescent coordination polymers |

| General 1,2,4-triazole amines | Various metal ions | Polydentate coordination, enhanced stability |

Materials Science Applications (e.g., Optoelectronic Materials, Polymers)

In materials science, this compound and its derivatives are emerging as promising components for the development of advanced functional materials, particularly in the realm of optoelectronics. The inherent electron-withdrawing nature of the 1,2,4-triazole ring makes it a valuable building block for materials used in organic light-emitting diodes (OLEDs). mdpi.com

The incorporation of the ethyl-triazole moiety into larger conjugated systems can significantly influence the photophysical properties of the resulting materials. For instance, in mdpi.comresearchgate.nettriazoloquinazoline derivatives, the introduction of an ethyl group can lead to a hypsochromic shift (a shift to a shorter wavelength, i.e., blue shift) in the emission spectrum. mdpi.com This ability to tune the optical properties is crucial for designing materials with specific emission colors for display and lighting applications.

Furthermore, the synthesis of triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives has been explored for their potential as emissive layers in OLEDs. mdpi.com These donor-acceptor type molecules exhibit interesting optical and electrochemical properties that are essential for efficient light emission. While direct polymerization of this compound is not widely reported, its role as a key monomeric unit in the synthesis of functional polymers and small molecules for materials science applications is an active area of research.

Key applications in materials science are highlighted in the table below.

| Material Type | Key Property | Potential Application |

| mdpi.comresearchgate.netTriazoloquinazolines | Tunable photoluminescence | Organic Light-Emitting Diodes (OLEDs) |

| Triazole-Benzothiadiazole Systems | Strong emission | Emissive layers in OLEDs |

Green Chemistry Approaches in the Synthesis of 1,2,4-Triazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of 1,2,4-triazole. These approaches aim to develop more environmentally friendly and efficient synthetic methods by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Several green synthetic routes have been developed for the 1,2,4-triazole core structure, which are applicable to the synthesis of this compound. One such method is the one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines in aqueous media, which uses a simple base like potassium carbonate and avoids the use of volatile organic solvents. isres.org

Other innovative green methods include metal-free and oxidant-free three-component reactions, which offer a more sustainable alternative to traditional synthetic routes that often rely on heavy metals and harsh oxidants. isres.org Electrochemical synthesis has also emerged as a powerful green tool. The electrochemical cycloaddition of hydrazones with cyanamide (B42294) provides an efficient and eco-friendly pathway to 5-amino-1,2,4-triazoles at room temperature without the need for chemical oxidants. bohrium.com Additionally, microwave-mediated, catalyst-free synthesis has been successfully employed for related triazole-fused heterocycles, offering advantages such as shorter reaction times and improved energy efficiency. mdpi.com

The table below outlines some of the green chemistry approaches relevant to the synthesis of 1,2,4-triazole derivatives.

| Green Chemistry Approach | Key Advantages | Example Reaction |

| One-pot synthesis in water | Avoids organic solvents, simple procedure | Synthesis of triazol-amines using K2CO3 |

| Electrochemical synthesis | Avoids chemical oxidants, mild conditions | Cycloaddition of hydrazones and cyanamide |

| Microwave-mediated synthesis | Reduced reaction time, energy efficient | Catalyst-free synthesis of triazolo[1,5-a]pyridines |

| Metal-free synthesis | Avoids toxic heavy metals | Three-component desulfurization/deamination |

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-1H-1,2,4-triazol-5-amine, and what reagents/conditions are critical for optimizing yield?